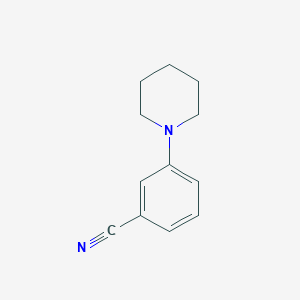

3-Piperidin-1-ylbenzonitrile

説明

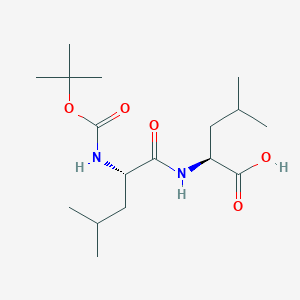

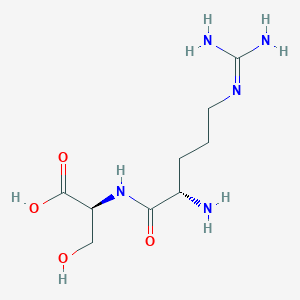

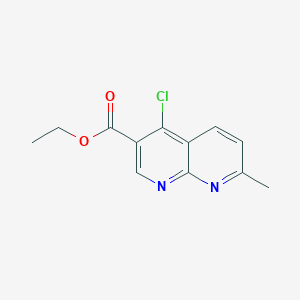

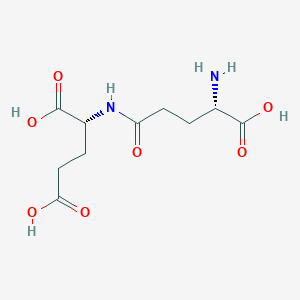

3-Piperidin-1-ylbenzonitrile is a chemical compound with the CAS Number: 175696-74-9 . It has a molecular weight of 186.26 and a molecular formula of C12H14N2 . The compound is used for proteomics research .

Synthesis Analysis

The synthesis of 3-Piperidin-1-ylbenzonitrile can be achieved from NISTC2156710 and 3-Bromobenzonitrile . Chemicalbook provides 7 synthetic routes for this compound .Molecular Structure Analysis

The InChI code for 3-Piperidin-1-ylbenzonitrile is 1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Piperidin-1-ylbenzonitrile include a molecular weight of 186.26 and a molecular formula of C12H14N2 .科学的研究の応用

Synthesis of Piperidine Derivatives

3-Piperidin-1-ylbenzonitrile: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals . The compound can undergo reactions like hydrogenation, cyclization, and amination to produce substituted piperidines, spiropiperidines, and piperidinones.

Pharmacological Research

In pharmacology, 3-Piperidin-1-ylbenzonitrile derivatives exhibit a wide range of biological activities. They are explored for potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and antipsychotic agents .

Drug Discovery

The piperidine moiety, which is part of 3-Piperidin-1-ylbenzonitrile , is a common feature in FDA-approved drugs. Its derivatives are being investigated for their pharmacophoric features, which are essential for the interaction with biological targets .

Biological Activity Studies

Researchers use 3-Piperidin-1-ylbenzonitrile to study its biological activity profile. It serves as a lead compound for the discovery and biological evaluation of new drugs, particularly those containing the piperidine ring .

Organic Chemistry Research

In organic chemistry, 3-Piperidin-1-ylbenzonitrile is used to develop new synthetic methodologies. It’s involved in multicomponent reactions, annulation processes, and as a substrate for catalytic transformations .

Alkaloid Synthesis

Alkaloids containing the piperidine ring are synthesized using 3-Piperidin-1-ylbenzonitrile . These alkaloids have significant pharmacological properties and are found in many natural products .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which include 3-piperidin-1-ylbenzonitrile, are known to interact with a variety of targets due to their versatile structure .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The exact interaction of 3-Piperidin-1-ylbenzonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)